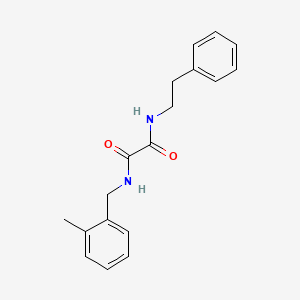![molecular formula C25H26N2O2S B4771523 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol
Overview
Description
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol, also known as DTCP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a thiol-containing derivative of diphenylmethylpiperazine and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is not fully understood, but it is thought to involve the formation of a thiolate anion intermediate that can react with various electrophilic species. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to react with a wide range of electrophiles, including hydrogen peroxide, hypochlorous acid, and peroxynitrite. The ability of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol to react with these species may contribute to its antioxidant activity and its ability to protect against oxidative stress.
Biochemical and Physiological Effects:
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to possess a wide range of biochemical and physiological effects. In addition to its antioxidant activity, 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has also been shown to possess anti-inflammatory properties. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has also been shown to possess antitumor activity and has been studied for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol in lab experiments is its high selectivity for thiols. This makes it an ideal probe for the detection of thiols in complex biological matrices. Additionally, 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is relatively easy to synthesize and can be obtained in high purity. One of the limitations of using 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol. One area of research could focus on the development of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol-based probes for the detection of other biomolecules such as reactive oxygen species and reactive nitrogen species. Another area of research could focus on the development of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol-based therapeutics for the treatment of various diseases such as cancer and inflammation. Finally, further studies could be conducted to elucidate the mechanism of action of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol and its potential role in cellular signaling pathways.
Scientific Research Applications
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol is its use as a fluorescent probe for the detection of thiols in biological samples. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has been shown to be highly selective for thiols and can be used to detect thiols in complex biological matrices such as blood and urine. 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol has also been studied for its potential use as an antioxidant and has been shown to possess potent antioxidant activity in vitro.
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-29-23-18-21(12-13-22(23)28)25(30)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24,28H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBATKLKFWVBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![2-{[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4771446.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)
![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)

![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)